Methyl 2-(4-benzoylpiperazin-1-yl)acetate
Description
Properties
IUPAC Name |
methyl 2-(4-benzoylpiperazin-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-19-13(17)11-15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDRNBXLAENIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Pharmaceutical Applications
-
Antiviral Activity
Methyl 2-(4-benzoylpiperazin-1-yl)acetate has been investigated for its antiviral properties. A study identified it as part of a new antiviral scaffold aimed at combating human norovirus, which is a leading cause of gastroenteritis globally. The compound demonstrated moderate inhibition of viral replication, indicating its potential as a therapeutic candidate against norovirus infections . -
HIV Treatment
The compound has also been linked to research on HIV treatments. Crystalline forms of related compounds have shown efficacy in treating HIV by acting on reverse transcriptase, a crucial enzyme in the viral replication process. This suggests that this compound could be explored further for similar applications . -
Drug Development and Synthesis
The compound serves as a versatile scaffold in drug design, particularly for piperazine derivatives. Its structure allows for modifications that can enhance binding affinity to various biological targets, including serotonin receptors and other neuropharmacological targets .
Biochemical Applications
-
Biochemical Assays
This compound is utilized in various biochemical assays due to its ability to interact with specific proteins and enzymes. It can serve as a tool compound for studying protein-ligand interactions and for the development of assays aimed at screening potential drug candidates . -
Targeted Protein Degradation (TPD)
Recent advancements in TPD have highlighted the role of small molecules like this compound in recruiting E3 ubiquitin ligases to specific proteins, facilitating their degradation. This approach is being explored for therapeutic interventions in diseases characterized by protein misfolding or overexpression .
Case Study 1: Antiviral Screening
A study conducted using this compound involved screening against human norovirus. The compound was tested across various concentrations, revealing a dose-dependent response with significant antiviral activity at higher concentrations, thus validating its potential as a lead compound for further development.
Case Study 2: HIV Reverse Transcriptase Inhibition
Research on related compounds indicated that modifications of the piperazine ring could enhance inhibitory effects on HIV reverse transcriptase. This compound's structure positions it as a candidate for similar modifications aimed at improving efficacy against HIV.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.
Comparison with Similar Compounds
Benzoyl vs. Fluorobenzoyl Derivatives
- Methyl 2-(4-benzoylpiperazin-1-yl)acetate lacks substituents on the benzoyl phenyl ring, whereas fluorinated analogs (e.g., 4-(2-fluorobenzoyl)piperazin-1-ium trifluoroacetate) introduce electron-withdrawing fluorine atoms. Fluorine at the meta position (as in compound 4e , IC50 = 7.1 nM) significantly enhances AChE inhibition compared to the unsubstituted benzoyl group (donepezil IC50 = 410 nM) .
- Electron-donating groups (e.g., para-methoxy in compound 4i , IC50 = 20.3 nM) also improve activity but less markedly than electron-withdrawing substituents .
Ester Group Modifications
- Replacing the methyl ester with an ethyl ester (e.g., Ethyl 2-(4-piperazin-1-ylphenoxy)acetate, CAS: 1365874-61-8) alters solubility and metabolic stability.
Piperazine Protecting Groups
AChE Inhibition
- Key Insight : Fluorine and methoxy substituents optimize interactions with AChE’s catalytic and peripheral anionic sites, respectively. This compound’s unsubstituted benzoyl group may limit potency compared to fluorinated analogs .
Biological Activity
Methyl 2-(4-benzoylpiperazin-1-yl)acetate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its role as an inhibitor of acetylcholinesterase (AChE). This article provides a comprehensive overview of its biological activity, including synthesis pathways, structure-activity relationships, and relevant case studies.
Chemical Structure and Synthesis
This compound features a piperazine ring substituted with a benzoyl group and a methyl ester. The synthesis typically involves several steps, including the reaction of piperazine derivatives with acetylating agents. Understanding the synthetic pathways is crucial for producing this compound in sufficient quantities for research.
Synthesis Pathway Overview
- Formation of Piperazine Derivative : Piperazine is reacted with benzoyl chloride to form the corresponding benzoylpiperazine.
- Acetylation : The benzoylpiperazine is then treated with methyl acetate to yield this compound.
Biological Activity
This compound has shown promising biological activities, particularly as an inhibitor of acetylcholinesterase . AChE plays a critical role in neurotransmission by hydrolyzing acetylcholine, and its inhibition is a therapeutic strategy in neurodegenerative diseases like Alzheimer's disease.
Although detailed mechanisms are still under investigation, studies indicate that this compound binds effectively to the active site of AChE. Molecular docking studies suggest that it may exhibit binding affinities comparable to established AChE inhibitors like donepezil.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes key compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Benzoylpiperazine | Piperazine ring with benzoyl group | Acetylcholinesterase inhibitor |
| Methyl 2-(4-fluorobenzoylpiperazin-1-yl)acetate | Fluorinated benzoyl group | Potentially enhanced bioactivity |
| N-Benzylpiperazine | Benzyl group attached to piperazine | Antidepressant properties |
| 1-(4-Bromobenzoyl)piperazine | Brominated benzoyl group | Antipsychotic activity |
This comparison highlights how variations in substituents can influence biological activity, underscoring the importance of structural modifications in drug design.
Case Studies and Research Findings
Research has demonstrated that this compound exhibits significant binding affinity to AChE, suggesting potential therapeutic applications in treating cognitive disorders. For instance, studies have shown that compounds with similar structures can lead to improved cognitive function in animal models when administered as AChE inhibitors .
In vitro studies have also indicated that this compound could possess anticancer properties, although specific data on its efficacy against various cancer cell lines are still limited. Preliminary cytotoxicity assays suggest moderate activity against certain cancer types, warranting further investigation into its potential as an anticancer agent .
Preparation Methods
Starting Materials and Initial Acylation
- The synthesis begins with 4-benzoylpiperazine or a related piperazine derivative.
- Acylation is performed by reacting the piperazine nitrogen with benzoyl chloride in the presence of a base such as triethylamine in an organic solvent like dichloromethane (DCM) .
- This step yields the N-benzoyl piperazine intermediate .
Formation of this compound via Nucleophilic Substitution
- The N-benzoyl piperazine intermediate is reacted with methyl bromoacetate .
- This nucleophilic substitution occurs typically in a polar aprotic solvent such as N,N-dimethylformamide (DMF) .
- The reaction proceeds under mild heating or room temperature, producing the target compound.
Purification and Crystallization
- The crude product is purified by recrystallization from solvents such as acetone, methanol, dichloromethane, or acetic acid .
- Crystallization conditions vary:
- Dissolution of the compound in acetic acid at elevated temperature (~80°C).
- Slow cooling to room temperature over 1-2 hours.
- Stirring overnight to allow crystal formation.
- Drying is typically conducted in a vacuum oven at 70°C overnight to obtain crystalline powder forms (e.g., Form P-1).
Alternative Crystalline Forms and Their Preparation
Different polymorphic forms of this compound can be obtained by varying solvents and crystallization conditions:
| Form | Preparation Method | Solvent System | Conditions | Notes |
|---|---|---|---|---|
| P-1 | Crystallization from solution | Acetone, methanol, dichloromethane, or acetic acid | Dissolve at 80°C, cool to 20°C over 2 hours, stir overnight | Standard crystalline form |
| P-3 | Suspension and filtration | Tetrahydrofuran (THF) | Suspend P-1 in THF for 7 days, filter | Alternative polymorph |
| P-4 | Recrystallization | DMF/water mixture | Dissolve in DMF at 75°C, add water stepwise, stir, cool to 20°C | Forms DMF solvate with 0.44 mole DMF per mole compound |
Source: Patent US20060100432A1
Experimental Data and Research Findings
- Yield and Purity: The acylation and substitution steps typically yield high purity products suitable for pharmaceutical applications.
- Spectroscopic Confirmation: Nuclear Magnetic Resonance (NMR) and X-Ray Powder Diffraction (XRPD) are used to confirm structure and polymorphic form.
- Solvate Formation: The compound can form solvates, e.g., with DMF, which affects its crystalline form and potentially its stability.
Summary Table of Preparation Steps
| Step | Reagents & Conditions | Outcome | Notes |
|---|---|---|---|
| 1. Acylation | 4-benzoylpiperazine + benzoyl chloride + triethylamine in DCM | N-benzoyl piperazine intermediate | Base scavenges HCl formed |
| 2. Nucleophilic substitution | Intermediate + methyl bromoacetate in DMF | This compound | Polar aprotic solvent favors substitution |
| 3. Crystallization | Dissolution in acetic acid or other solvents, slow cooling | Crystalline compound (Form P-1 or others) | Polymorph depends on solvent and conditions |
| 4. Drying | Vacuum oven at 70°C overnight | Dry crystalline powder | Ensures removal of residual solvents |
Notes on Optimization and Scale-Up
- The choice of solvent and temperature during crystallization significantly influences the polymorphic form and purity.
- Extended suspension in THF or recrystallization from DMF/water can yield different polymorphs, which may have distinct physical properties relevant to formulation.
- The synthetic route is adaptable for scale-up with proper control of reaction conditions and purification steps.
Q & A
Q. What are the recommended synthetic routes for Methyl 2-(4-benzoylpiperazin-1-yl)acetate, and how can reaction yields be optimized?
A multi-step synthesis is typically employed, starting with the coupling of 4-benzoylpiperazine with methyl chloroacetate. Key steps include:
- Nucleophilic substitution : Reacting 4-benzoylpiperazine with methyl chloroacetate in the presence of a base (e.g., K₂CO₃) in ethanol under reflux (12–24 hours) .
- Purification : Column chromatography (EtOAc/petroleum ether) or recrystallization to isolate the product.
- Yield optimization : Adjusting stoichiometry (1:1.2 molar ratio of piperazine derivative to chloroacetate) and reaction time (monitored via TLC). Typical yields range from 48–65% .
Q. How can the stability of this compound be assessed under experimental conditions?
Stability is influenced by moisture, temperature, and pH. Methodological approaches include:
- HPLC monitoring : Track degradation under accelerated conditions (e.g., 40°C, 75% humidity) over 14 days.
- pH stability tests : Dissolve the compound in buffers (pH 3–9) and analyze via UV-Vis spectroscopy for absorbance shifts.
- Storage recommendations : Store in airtight containers at –20°C with desiccants to prevent hydrolysis .
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR (¹H/¹³C) : Confirm the benzoyl and piperazine moieties (e.g., aromatic protons at δ 7.4–8.0 ppm, methyl ester at δ 3.6–3.7 ppm) .
- FT-IR : Identify ester C=O stretches (~1740 cm⁻¹) and benzoyl carbonyl (~1680 cm⁻¹) .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks ([M+H]⁺ expected at m/z 303.1) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in spectral or structural interpretations?
Single-crystal X-ray diffraction (SCXRD) provides unambiguous structural validation:
- Data collection : Use a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 293 K .
- Refinement : SHELXL-2018 for structure solution (R₁ < 0.05 for high-resolution data). Key parameters include bond angles (e.g., C–N–C in piperazine: 118.3–121.0°) and torsion angles to confirm planar benzoyl groups .
- Validation : Compare experimental vs. computational (DFT) bond lengths to address discrepancies in NMR/IR assignments .
Q. What strategies are effective in analyzing impurities or byproducts during synthesis?
- HPLC-MS : Use a C18 column (ACN/H₂O gradient) to separate impurities. Major byproducts often include unreacted 4-benzoylpiperazine or ester hydrolysis products .
- Isolation via prep-TLC : Characterize impurities using ¹H NMR and high-resolution MS.
- Reference standards : Compare retention times and spectral data with authenticated impurities (e.g., methyl 2-(4-aminophenylpiperazin-1-yl)acetate) .
Q. How can computational methods aid in predicting biological activity or optimizing derivatives?
- Molecular docking : Screen against target proteins (e.g., serotonin receptors) using AutoDock Vina. The benzoyl group shows π-π stacking potential with aromatic residues .
- QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with logP and IC₅₀ values .
- ADMET prediction : Use SwissADME to assess bioavailability and blood-brain barrier penetration .
Q. What experimental design considerations are critical for reproducibility in catalytic or kinetic studies?
- Control experiments : Include blanks (no catalyst) and internal standards (e.g., methyl benzoate) to normalize reaction rates.
- Kinetic profiling : Use in-situ FT-IR or NMR to monitor esterification/amidation intermediates .
- Statistical validation : Perform triplicate runs with ANOVA analysis to confirm significance of yield variations (±5%) .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
